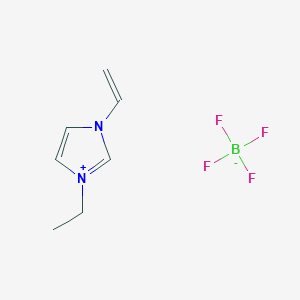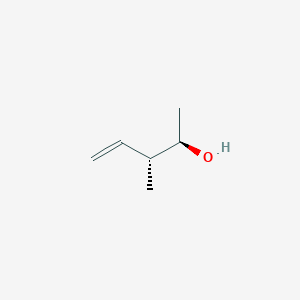
2-methylpropan-2-ol;tetrabutylazanium;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropan-2-ol;tetrabutylazanium;fluoride is a coordination compound with the chemical formula C32H76FNO4. It is known for its role as a fluoride source in organic synthesis and is often used in various chemical reactions due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex typically involves the reaction of tetrabutylammonium fluoride with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpropan-2-ol;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a fluoride source in nucleophilic substitution reactions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Common Reagents and Conditions
Common reagents used with this compound include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is widely used as a fluoride source in various organic synthesis reactions. It is particularly useful in the preparation of complex organic molecules and in the removal of protecting groups .
Biology and Medicine
While its primary applications are in chemistry, tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex also finds use in biological and medicinal research. It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a versatile reagent makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex involves the release of fluoride ions, which act as nucleophiles in various chemical reactions. The fluoride ions attack electrophilic centers in the substrate, leading to the formation of new chemical bonds. This mechanism is particularly important in deprotection reactions, where the fluoride ions cleave silyl ether protecting groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium fluoride: A similar compound that also serves as a fluoride source but does not have the coordination with 2-methylpropan-2-ol.
Tetra-n-butylammonium fluoride: Another variant used in similar applications but with different solubility and reactivity properties.
Uniqueness
2-methylpropan-2-ol;tetrabutylazanium;fluoride is unique due to its coordination with 2-methylpropan-2-ol, which enhances its solubility and stability in organic solvents. This makes it more versatile and effective in various chemical reactions compared to its non-coordinated counterparts .
Propriétés
IUPAC Name |
2-methylpropan-2-ol;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4C4H10O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*1-4(2,3)5;/h5-16H2,1-4H3;4*5H,1-3H3;1H/q+1;;;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOPUSWCPWBFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H76FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219306.png)
![5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219317.png)
![5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219324.png)
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219329.png)
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8219332.png)
